molecular formula C9H13Cl2NO B1418698 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride CAS No. 1159824-48-2

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

Cat. No. B1418698
M. Wt: 222.11 g/mol
InChI Key: ZBKLHKDMNIOCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride, also known as 3-APCPH, is an organic compound that is widely used in the scientific research field. It is a member of the class of compounds known as aminoalcohols, and is a derivative of propanol. It is a colorless crystalline solid with a molecular weight of 199.6 g/mol and a melting point of 149-150°C. 3-APCPH has a variety of uses in scientific research, and is an important tool for studying biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

Spectroscopic Characterization and Crystal Structures

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is closely related to compounds that have been characterized spectroscopically and structurally, providing insights into their identification and purity. For example, a study on cathinone derivatives, which are structurally related, utilized techniques like NMR spectroscopy, infrared spectroscopy, and X-ray crystallography to confirm the occurrence of these compounds as racemic mixtures. This research aids in the identification and purity assessment of similar compounds, highlighting the importance of spectroscopic and structural characterization in forensic toxicology and material science (Kuś et al., 2016).

Synthesis and Biological Properties

Another area of research involving compounds with the 3-amino-3-(4-chlorophenyl)propan-1-ol motif focuses on their synthesis and biological evaluation. For instance, studies have explored the synthesis of compounds exhibiting anticonvulsive and n-cholinolytic activities, indicating potential therapeutic applications. Such research demonstrates the synthetic versatility of this chemical framework and its utility in developing pharmacologically active molecules (Papoyan et al., 2011).

Pharmacological Research Tool

The discovery of nonpeptide agonists for receptors like the GPR14/urotensin-II receptor, based on modifications of the 3-(4-chlorophenyl)-3- structure, showcases its potential as a pharmacological research tool and drug lead. This highlights the compound's relevance in receptor-targeted drug discovery, offering a nonpeptidic, druglike selectivity profile for therapeutic intervention (Croston et al., 2002).

Dendrimer Construction

Furthermore, the construction of poly(ether imine) dendrimers originating from 3-amino-propan-1-ol showcases the compound's utility in creating biologically relevant macromolecules. Such dendrimers, especially those terminated with carboxylic acid groups, have been found to be non-toxic, indicating their potential for biological applications, including drug delivery systems (Krishna et al., 2005).

Antimicrobial Activity

Research on the synthesis and antimicrobial evaluation of derivatives highlights the antimicrobial potential of compounds within this chemical class. The exploration of these properties can lead to the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Sah et al., 2014).

properties

IUPAC Name

3-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKLHKDMNIOCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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